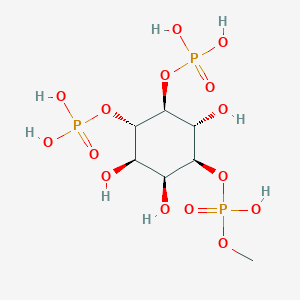![molecular formula C10H19NO2 B051980 Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- CAS No. 116230-20-7](/img/structure/B51980.png)
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-, also known as ABE or ABE-ethanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABE-ethanol is a derivative of azabicyclo[2.2.1]heptane, which is a bicyclic compound containing a nitrogen atom in its structure.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is not fully understood. However, it is believed that Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have various biochemical and physiological effects. In animal studies, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to reduce inflammation and pain, lower blood glucose levels, and improve insulin sensitivity. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has also been shown to have insecticidal and fungicidal effects, making it a potential biopesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol in lab experiments is its low toxicity compared to other chemicals. This makes it a relatively safe compound to work with. Additionally, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is readily available and can be synthesized in large quantities. However, one limitation of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol. One area of interest is its potential use as a biofuel. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has a high energy content and can be produced from renewable sources, making it an attractive alternative to traditional fossil fuels. Another area of interest is its potential use as a biopesticide. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. Finally, further research is needed to fully understand the mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol and its potential applications in medicine.
Métodos De Síntesis
The synthesis of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol involves the reaction of azabicyclo[2.2.1]hept-2-ene with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol as the main product. The purity of the product can be improved by further purification steps such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and energy. In medicine, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been used as a biopesticide due to its insecticidal and fungicidal properties. In energy, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been considered as a potential biofuel due to its high energy content and low toxicity.
Propiedades
Número CAS |
116230-20-7 |
|---|---|
Nombre del producto |
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c12-4-6-13-5-3-11-8-9-1-2-10(11)7-9/h9-10,12H,1-8H2 |
Clave InChI |
XHCXVEOOEJMFIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CN2CCOCCO |
SMILES canónico |
C1CC2CC1CN2CCOCCO |
Otros números CAS |
116230-20-7 |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



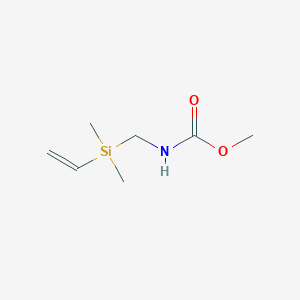

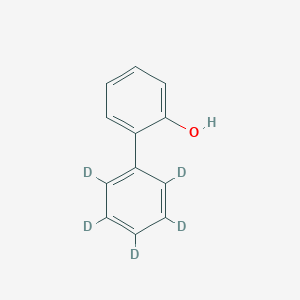

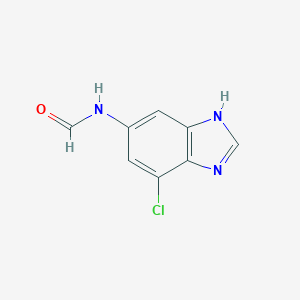
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

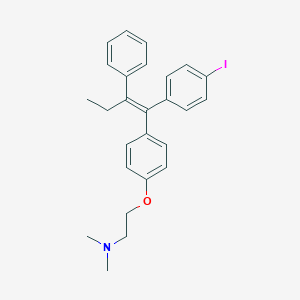
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
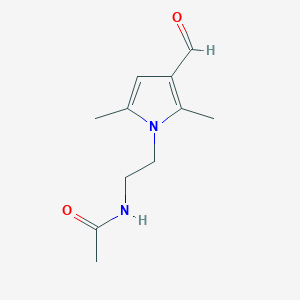
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

